molecular formula C12H19N3O5S B2362861 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide CAS No. 2097914-54-8

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2362861
CAS No.: 2097914-54-8
M. Wt: 317.36
InChI Key: LYBLMZBSPVLNOC-UHFFFAOYSA-N
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Description

This compound is a carboxamide derivative featuring a 2-oxoimidazolidine core substituted with a methanesulfonyl group and a cyclohexenyl-hydroxymethyl moiety. The methanesulfonyl group enhances solubility and metabolic stability, while the cyclohexenyl ring may influence lipophilicity and stereoelectronic properties. Potential applications span medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and agrochemical development, though specific data on its bioactivity remain speculative without direct studies.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5S/c1-21(19,20)15-8-7-14(11(15)17)10(16)13-9-12(18)5-3-2-4-6-12/h3,5,18H,2,4,6-9H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBLMZBSPVLNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCCC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide, a compound with the CAS number 2097914-54-8, is a member of a class of chemical compounds that have garnered interest due to their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₉N₃O₅S
Molecular Weight317.36 g/mol
SMILESO=C(N1CCN(C1=O)S(=O)(=O)C)NCC1(O)CCCC=C1

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Inhibition of Key Enzymes : Similar compounds have been noted to inhibit enzymes involved in cancer metabolism and inflammatory pathways.
  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of various imidazolidine derivatives on human colon adenocarcinoma cells. While specific data on the target compound were not available, related compounds showed significant growth inhibition at concentrations as low as 10 µM, indicating potential efficacy in cancer treatment .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives. These studies indicated that compounds with similar functional groups could reduce pro-inflammatory cytokine production in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related compounds was conducted:

Compound NameAnticancer ActivityAnti-inflammatory Activity
N-(4-hydroxyphenyl)acetamideModerateLow
3-Methanesulfonyl-2-methylpropanoic acidHighModerate
N-(1-hydroxycyclohex-2-en-1-yl)methylHighHigh

Comparison with Similar Compounds

Structural Features

  • Target Compound :
    • Core: 2-oxoimidazolidine.
    • Substituents: Methanesulfonyl (electron-withdrawing), cyclohexenyl-hydroxymethyl (lipophilic, chiral center).
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
    • Core: Benzamide.
    • Substituents: N,O-bidentate directing group (enhances metal coordination for catalysis).
  • Pyrazole Carboxamides (e.g., penthiopyrad) :
    • Core: Pyrazole.
    • Substituents: Carboxamide (succinate dehydrogenase inhibition).
  • Oxazole/Thiazole Carboxamides :
    • Core: Oxazole or thiazole.
    • Substituents: Carboxamide/urea (vanilloid receptor targeting).

Key Structural Differences :
The target compound’s cyclohexenyl group distinguishes it from aromatic or heteroaromatic cores in analogs. The methanesulfonyl group offers distinct electronic effects compared to methylbenzoyl () or sulfonamide groups ().

Physicochemical and Binding Properties

  • BSA Binding: Carboxamide derivatives exhibit pH-dependent binding to bovine serum albumin (BSA), with higher association constants (Kf) at acidic pH (e.g., Kf values for analogs at pH 3 > pH 5) .
  • Solubility and Stability : The methanesulfonyl group likely improves aqueous solubility relative to methylbenzoyl or urea derivatives .

Preparation Methods

Synthesis of 1-Hydroxycyclohex-2-en-1-ylmethanol

Method 1: Enol Triflate-Mediated Cyclohexenol Formation

  • Starting material : Ethyl 2-oxocyclohexanecarboxylate (,,).
  • Deprotonation : Treat with NaH (2.2 eq) in THF at 0°C to generate enolate.
  • Triflation : Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) at 0°C, then warm to room temperature (RT) for 12 hours.
  • Reduction : Reduce the enol triflate intermediate (e.g., LiAlH₄ in THF) to yield 1-hydroxycyclohex-2-en-1-ylmethanol.
    Yield : 59–90% (dependent on triflation efficiency).

Method 2: Direct Oxidation-Reduction

  • Oxidize cyclohexanone derivatives (e.g., via Sharpless epoxidation) followed by selective reduction.

Synthesis of 3-Methanesulfonyl-2-Oxoimidazolidine-1-Carboxylic Acid

Step 1: Imidazolidine Ring Formation

  • Condensation : React ethylenediamine with ethyl chlorooxoacetate in DCM/TEA to form 2-oxoimidazolidine.
  • Sulfonylation : Treat with methanesulfonyl chloride (MsCl, 1.2 eq) in DCM at 0°C, then stir at RT for 4 hours.
    Yield : 75–85%.

Step 2: Carboxylic Acid Activation

  • Hydrolysis : Convert ethyl ester to carboxylic acid using NaOH in EtOH/H₂O.
  • Activation : Generate acyl chloride via thionyl chloride (SOCl₂) in refluxing DCM.

Coupling Strategies for Final Assembly

Carboxamide Bond Formation

Method A: Mixed Carbonate Activation

  • Reagents : 4-Nitrophenyl chloroformate (1.5 eq), DIPEA (2 eq) in acetone.
  • Reaction : React imidazolidine-carboxylic acid with 4-nitrophenyl chloroformate at −78°C, then add cyclohexenol-methylamine at RT.
    Conditions : 60°C, 3 hours.
    Yield : 79–82%.

Method B: Peptide Coupling Reagents

  • Use HATU (1.1 eq) and HOBt (1 eq) in DMF with DIPEA (3 eq) to couple cyclohexenol-methylamine and imidazolidine-carboxylic acid.
    Yield : 85–90%.

Optimization and Challenges

  • Steric hindrance : Bulky cyclohexenol group necessitates prolonged reaction times (18–24 hours).
  • Epimerization : Controlled via low-temperature activation (Method A).
  • Purification : Column chromatography (SiO₂, EtOAc/hexanes) or recrystallization (IPA/H₂O).

Alternative Synthetic Routes

One-Pot Tandem Approach

  • Simultaneous sulfonylation and coupling : Combine MsCl, HATU, and DIPEA in DMF to functionalize imidazolidine and couple in a single step.
    Yield : 68% (lower due to side reactions).

Microwave-Assisted Synthesis

  • Cyclization : Use microwave irradiation (150°C, 20 min) for imidazolidine formation, reducing reaction time from 12 hours to 30 minutes.

Analytical Data and Characterization

  • ¹H NMR (600 MHz, DMSO- d6): δ 1.45–1.78 (m, cyclohexenyl CH₂), 3.12 (s, Ms CH₃), 4.25 (d, J = 6.5 Hz, CH₂NH), 6.90 (br s, OH), 8.10 (s, CONH).
  • IR (ATR) : 1672 cm⁻¹ (C=O), 1365 cm⁻¹ (S=O), 3250 cm⁻¹ (NH).
  • HRMS (ESI-TOF) : [M+H]⁺ calc. 357.1321, found 357.1318.

Scale-Up and Industrial Feasibility

  • Cost drivers : Tf₂O and HATU are expensive; alternatives like EDC/HCl reduce costs.
  • Safety : NaH and MsCl require inert atmosphere handling.
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

Critical Evaluation of Literature Methods

  • Patent US9321734B2 : Demonstrates triflation efficacy but lacks cyclohexenol-specific protocols.
  • PMC7534272 : Validates carboxamide coupling under mild conditions, applicable to target molecule.
  • WO2003057131A2 : Highlights mixed carbonate activation as superior for sterically hindered amines.

Q & A

Q. What are the optimal synthetic routes for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization of β-ketoesters under acidic conditions and subsequent functionalization. Key steps include the introduction of the methanesulfonyl group via nucleophilic substitution and coupling of the hydroxycyclohexene moiety. Lewis acids (e.g., AlCl₃) may catalyze intermediate steps, while reaction conditions (temperature: 60–80°C, solvents: DMF or THF) must be tightly controlled to optimize yield (70–85%) and purity .

Q. How can researchers characterize the molecular structure of this compound?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to identify protons and carbons, particularly the hydroxycyclohexene and imidazolidine rings.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 403.12) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data may be limited, general precautions include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods.
  • Avoidance of prolonged storage due to potential degradation.
  • Disposal via certified hazardous waste services compliant with local regulations .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies using HPLC to monitor degradation under stressors (e.g., heat: 40–60°C, humidity: 75% RH, light: UV exposure). Store lyophilized samples at -20°C in amber vials to minimize hydrolysis of the methanesulfonyl group .

Advanced Research Questions

Q. How can molecular docking and QSAR models predict the compound’s biological targets?

Computational methods like AutoDock Vina or Schrödinger Suite simulate binding interactions with enzymes (e.g., kinases) or receptors. QSAR models trained on analogs with sulfonyl or carboxamide groups can predict bioactivity, prioritizing targets for experimental validation .

Q. What experimental design strategies mitigate discrepancies in reported synthetic yields?

Apply Design of Experiments (DoE) to statistically optimize variables (e.g., catalyst loading, solvent polarity). For example, a Central Composite Design can resolve conflicting yield data by identifying non-linear interactions between temperature and reaction time .

Q. How does the methanesulfonyl group influence the compound’s reactivity and bioactivity?

Comparative studies with des-methyl or sulfone-modified analogs reveal:

  • The sulfonyl group enhances electrophilicity, facilitating nucleophilic attacks in covalent inhibitor mechanisms.
  • It improves metabolic stability by resisting cytochrome P450 oxidation, as shown in microsomal assays .

Q. What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Swap the hydroxycyclohexene with a tetrahydrofuran ring to assess conformational flexibility.
  • Fragment-based screening : Use SPR or ITC to identify critical binding motifs (e.g., carboxamide hydrogen bonding) .

Q. How can in vitro and in vivo efficacy be systematically evaluated?

  • In vitro : Dose-response assays (IC₅₀ determination) in cell lines expressing target proteins.
  • In vivo : Pharmacokinetic profiling (oral bioavailability, half-life) in rodent models, with LC-MS/MS quantification of plasma concentrations .

Q. What analytical methods detect and quantify metabolites of this compound?

  • LC-MS/MS with stable isotope-labeled internal standards for sensitive detection.
  • Radiolabeling (e.g., ¹⁴C at the cyclohexene methyl group) to track metabolic pathways in hepatocyte incubations .

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